molecular formula C12H17N5OS B315326 [(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B315326
M. Wt: 279.36 g/mol
InChI Key: SMTXHKNNIPKXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process. One common method involves the reaction of 3-methoxybenzyl chloride with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

[(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The thioether and tetrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-1-methyl-1H-tetrazol-5-amine
  • N-(3-methoxybenzyl)-3-((1-methyl-1H-tetrazol-5-yl)thio)propan-1-amine

Uniqueness

[(3-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific substitution pattern and the presence of both a thioether and a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17N5OS

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C12H17N5OS/c1-17-12(14-15-16-17)19-7-6-13-9-10-4-3-5-11(8-10)18-2/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

SMTXHKNNIPKXJY-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OC

Origin of Product

United States

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